2-Bromo-4-methylthiophene
Overview
Description
2-Bromo-4-methylthiophene is a brominated thiophene derivative, a class of compounds that are of interest due to their potential applications in various fields, including materials science and organic electronics. Thiophene derivatives are known for their aromaticity and electronic properties, which make them suitable for use in the synthesis of complex organic molecules and polymers .
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, 2-bromo-3-methylthiophene can be synthesized using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials. The reaction conditions, such as reaction time and temperature, are critical for optimizing the yield and purity of the product. A reaction time of 8.5 hours at 40°C can result in a yield of 87% with a purity above 98% as determined by gas chromatography (GC) . Additionally, the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene involves a fourfold Negishi ferrocenylation of tetrabromothiophene, highlighting the versatility of thiophene derivatives in complex syntheses .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is a key factor in their chemical behavior and applications. For 2-methylthiophene, gas electron diffraction combined with microwave spectroscopic data has been used to determine the molecular structure. Important structural parameters such as bond lengths and angles have been measured, providing insight into the geometry of the molecule . These structural details are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Thiophene derivatives undergo various substitution reactions that can significantly alter their properties. For example, 4-methyldibenzothiophene can undergo reactions such as succinoylation, acetylation, and nitration to yield 2-substituted products. Bromination of this compound results in the formation of 3-bromo-4-methyldibenzothiophene, demonstrating the reactivity of the thiophene ring towards electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesis and characterization of 3,4-dimethyl-dithieno[2,3-b:3',2'-d]thiophene-7,7-dioxide, starting from 3-bromo-4-methylthiophene, reveal the compound's optical properties such as absorption and photoluminescence. These properties are important for potential applications in optoelectronic devices . Additionally, the electrochemical properties of thiophene derivatives, such as the electron-transfer properties of supercrowded 2,3,4,5-tetraferrocenylthiophene, are of interest for their use in electronic materials .
Scientific Research Applications
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Pharmaceutical Synthesis
- Thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
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Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
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Polymer Science
- Polythiophenes containing heterocyclic moieties on the side chain have been synthesized using oxidative or cross-coupling polymerizations .
- These polymers exhibit special optical and electrical properties with high solubility in water .
- They have potential applications in aqueous solutions, which can facilitate the preparation of the composites of these polymers .
- The methods of application or experimental procedures involve oxidative or cross-coupling polymerizations .
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Organic Synthesis
- 2-Bromo-4-methylthiophene is used as a building block in organic synthesis .
- It is used in the synthesis of various organic compounds due to its reactivity and the presence of a bromine atom which can be easily substituted .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives .
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Transition Metal Catalyzed Synthesis of Thiophene-based Polymers
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .
- Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
- These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
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Production of Anticonvulsant Drugs
- 2-Bromo-4-methylthiophene is employed in the production of anticonvulsant drugs, which are used to treat conditions such as epilepsy .
- It serves as a key building block in the synthesis of these medications, allowing for the introduction of necessary functional groups and ensuring the desired pharmacological activity .
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Synthesis of Biologically Active Compounds
- Thiophene-based analogs, including 2-Bromo-4-methylthiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives .
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Autopolymerization
- The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
- In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed .
- The results provide useful information for the design of monomers via autopolymerization .
Safety And Hazards
Future Directions
Thiophene-based compounds, including 2-Bromo-4-methylthiophene, have been gaining attention due to their exceptional optical and conductive properties . They hold potential for various applications in material science, including the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Future research may focus on developing novel strategies for the synthesis and modification of these compounds to enhance their properties and expand their applications .
properties
IUPAC Name |
2-bromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCPSNAAWLHQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550362 | |
Record name | 2-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylthiophene | |
CAS RN |
53119-60-1 | |
Record name | 2-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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